molecular formula C14H21N5 B11728213 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11728213
M. Wt: 259.35 g/mol
InChI Key: NWEFEWIUNKGXLA-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used in medicinal chemistry due to their versatile biological activities . This compound, in particular, has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves multiple steps. One common method includes the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine stands out due to its unique structural features, which contribute to its specific biological activities. Its cyclopentyl and methyl groups enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-11-12(7-15-13-8-16-18(2)10-13)9-19(17-11)14-5-3-4-6-14/h8-10,14-15H,3-7H2,1-2H3

InChI Key

NWEFEWIUNKGXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C)C3CCCC3

Origin of Product

United States

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